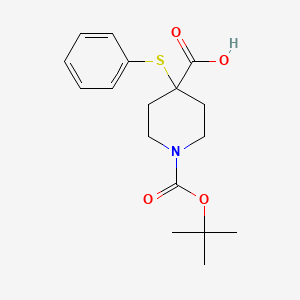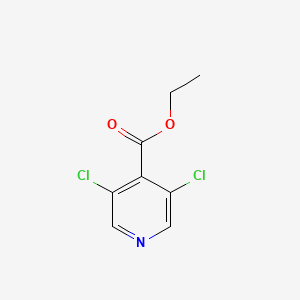
3,5-二氯吡啶-4-羧酸乙酯
描述
Ethyl 3,5-dichloropyridine-4-carboxylate is a heterocyclic organic compound . It is also known by other names such as Methyl 3,5-dichloropyridine-4-carboxylate, Methyl 3,5-dichloroisonicotinate, and 3,5-Dichloropyridine-4-carboxylic acid methyl ester .
Molecular Structure Analysis
The molecular weight of Ethyl 3,5-dichloropyridine-4-carboxylate is 206.03, and its molecular formula is C7H5Cl2NO2 . Its IUPAC name is methyl 3,5-dichloropyridine-4-carboxylate . The canonical SMILES structure is COC(=O)C1=C(C=NC=C1Cl)Cl .Physical And Chemical Properties Analysis
Ethyl 3,5-dichloropyridine-4-carboxylate has a boiling point of 110ºC at 1 mmHg and a density of 1.244 g/mL at 25ºC . It has 3 H-Bond acceptors and 0 H-Bond donors .科学研究应用
合成与化学反应
膦催化的环化反应
2-甲基-2,3-丁二酸乙酯是一种相关的化合物,在有机膦催化剂的存在下,与 N-甲苯磺酰亚胺进行 [4 + 2] 环化反应。这导致形成乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯,具有高收率和区域选择性 (朱、兰和权,2003)。
吡唑化合物的合成
2-(3-氯-2-基)-5-羟基吡唑-3-羧酸乙酯是氯虫苯甲酰胺等农药的重要中间体,以 2,3-二氯吡啶为起始原料合成 (Ju,2014)。
二氢吡啶衍生物
一项研究重点是合成二氢吡啶类似物,以用于抗氧化和金属螯合活性,采用 3,5-二氯吡啶-4-羧酸乙酯衍生物 (Sudhana & Pradeepkiran,2019)。
化学结构和晶体学
- 晶体结构分析:乙基 3-(4-氯苯基)-3,4-二氢-6-甲基-4-氧代-2-(吡咯烷-1-基)呋喃[2,3-d]嘧啶-5-羧酸酯是一种相关的化合物,其晶体结构是使用单晶 X 射线衍射确定的 (杨,2009)。
在纺织和染料中的应用
- 分散染料合成:合成了乙基-4-((4-氯苯基)氨基甲酰基)-2-((5-氰基-2-羟基-1,4-二甲基-6-氧代-1,6-二氢吡啶-3-基)偶氮基)-5-甲硫代苯并噻吩-3-羧酸酯,并对其在聚酯和尼龙 6.6 织物上的应用性能进行了评估 (Abolude、Bello、Nkeonye 和 Giwa,2021)。
未来方向
属性
IUPAC Name |
ethyl 3,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQDKCGCSZPIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




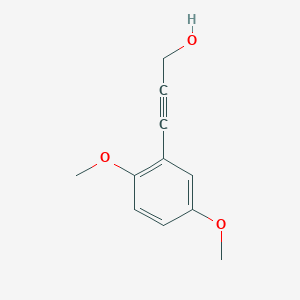


![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)
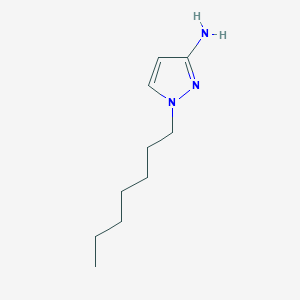
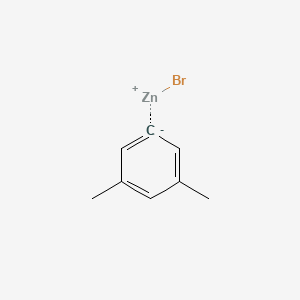
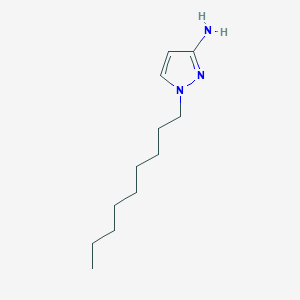
![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)

